![molecular formula C12H17N5O5 B15131046 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2’-O-methylguanosine is a modified nucleoside that has garnered significant attention in the field of nucleic acid research. This compound is characterized by the addition of a methyl group at the C8 position of guanosine and an O-methyl group at the 2’ position of the ribose sugar. These modifications enhance the stability and functionality of RNA molecules, making 8-methyl-2’-O-methylguanosine a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2’-O-methylguanosine involves the methylation of guanosine at the C8 position followed by the methylation of the ribose sugar at the 2’ position. The process typically begins with the protection of the hydroxyl groups of guanosine, followed by selective methylation at the C8 position using methyl iodide or a similar methylating agent. The protected intermediate is then subjected to O-methylation at the 2’ position using methyl triflate or another suitable reagent. The final step involves deprotection to yield 8-methyl-2’-O-methylguanosine .
Industrial Production Methods: While specific industrial production methods for 8-methyl-2’-O-methylguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent production of high-quality 8-methyl-2’-O-methylguanosine .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2’-O-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Medicine: Research into the therapeutic potential of 8-methyl-2’-O-methylguanosine includes its use in antiviral and anticancer strategies.
Wirkmechanismus
The primary mechanism by which 8-methyl-2’-O-methylguanosine exerts its effects is through the stabilization of RNA structures. The methyl groups at the C8 and 2’ positions enhance the stability of RNA by promoting the formation of the Z-RNA conformation. This stabilization is crucial for various biological processes, including the interferon-response pathway and viral inhibition . The compound interacts with specific proteins, such as the Zα domain of the RNA-editing enzyme ADAR1, which binds to Z-RNA and Z-DNA .
Vergleich Mit ähnlichen Verbindungen
2’-O-Methylguanosine: Lacks the C8 methyl group, resulting in different stability and functional properties.
8-Methylguanosine: Does not have the 2’-O-methyl modification, affecting its ability to stabilize RNA structures.
7-Methylguanosine: Another methylated guanosine derivative with distinct biochemical properties.
Uniqueness: 8-Methyl-2’-O-methylguanosine is unique due to the combined presence of methyl groups at both the C8 and 2’ positions. This dual modification significantly enhances the stability of RNA structures, particularly Z-RNA, under physiological conditions. This makes it a valuable tool for studying RNA biology and developing nucleic acid-based technologies .
Eigenschaften
Molekularformel |
C12H17N5O5 |
|---|---|
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5-8,11,18-19H,3H2,1-2H3,(H2,13,16,20)/t5-,6?,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
MTWCJIDEGMEQET-AJPXHITESA-N |
Isomerische SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Kanonische SMILES |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



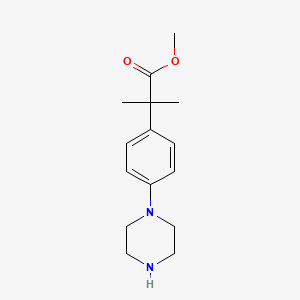
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
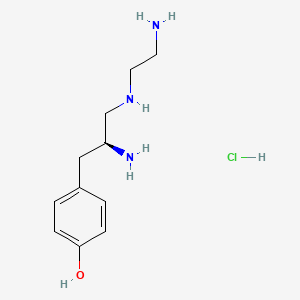


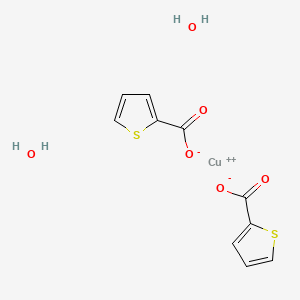
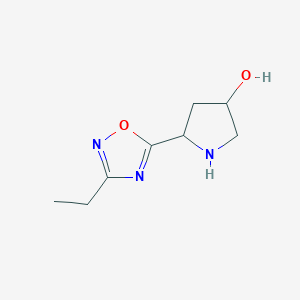
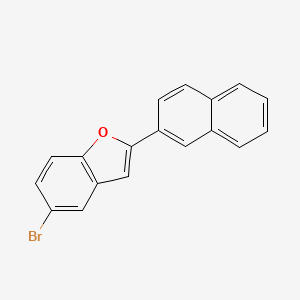
![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
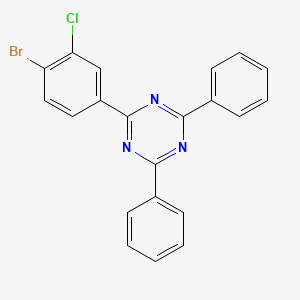
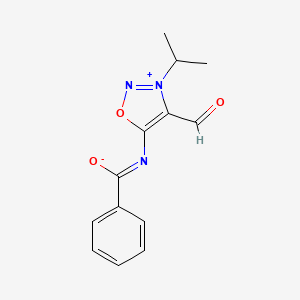

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B15131047.png)
